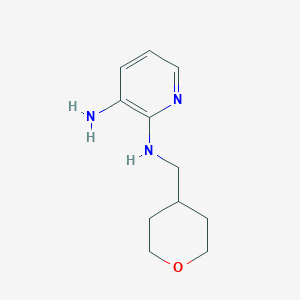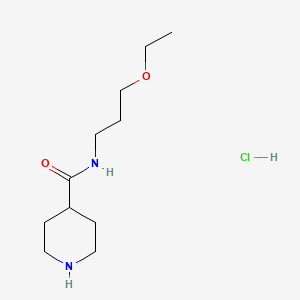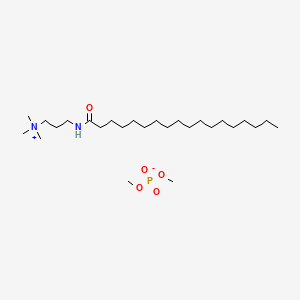
Ácido 5-(1-metil-1H-pirazol-4-il)piridina-3-carboxílico
Descripción general
Descripción
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Aplicaciones Científicas De Investigación
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
These interactions often result in changes to the target’s function, which can lead to a variety of biological effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Based on the broad range of biological activities exhibited by related compounds, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules like NF-κB and caspases, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity . This binding can result in either inhibition or activation of the target molecules. For instance, it can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species at high concentrations .
Metabolic Pathways
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 oxidases . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and metabolite levels in the cell .
Transport and Distribution
Within cells and tissues, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure that it reaches the appropriate cellular compartments for its function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole with 3-cyanopyridine under acidic or basic conditions to form the desired carboxylic acid derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the pyridine ring.
3-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is unique due to the presence of both a pyrazole and a pyridine ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .
Propiedades
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-9(5-12-13)7-2-8(10(14)15)4-11-3-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABQBYRTVXIXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055971-67-9 | |
| Record name | 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)


![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)


![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)
![Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)



![N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424833.png)

